molecular formula C19H18ClN3OS B7734453 MFCD06008569

MFCD06008569

Cat. No.: B7734453
M. Wt: 371.9 g/mol
InChI Key: ILACNHXFQIKXEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound identified by the code “MFCD06008569” is a chemical substance with specific properties and applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “MFCD06008569” involves a series of chemical reactions under controlled conditions. The specific synthetic route and reaction conditions depend on the desired purity and yield of the compound. Common methods include:

    Step 1: Initial reaction involving the combination of precursor chemicals under specific temperature and pressure conditions.

    Step 2: Purification process to isolate the desired compound from by-products and impurities.

    Step 3: Final reaction to achieve the target compound with the required chemical structure.

Industrial Production Methods

In industrial settings, the production of “this compound” is scaled up using large reactors and continuous flow processes. This ensures a consistent supply of the compound with high purity and yield. The industrial production methods often involve:

    Large-scale reactors: To handle the volume of reactants and products.

    Continuous flow processes: To maintain a steady production rate.

    Quality control measures: To ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

“MFCD06008569” undergoes various chemical reactions, including:

    Oxidation: The compound reacts with oxidizing agents to form oxidized products.

    Reduction: The compound can be reduced using reducing agents to form reduced products.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: To facilitate the reactions and increase the reaction rate.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound.

Scientific Research Applications

“MFCD06008569” has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic effects and use in drug development.

    Industry: Utilized in the production of materials, chemicals, and other industrial products.

Mechanism of Action

The mechanism of action of “MFCD06008569” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. This can lead to various biological and chemical effects, depending on the specific target and pathway involved.

Properties

IUPAC Name

N-[5-[(3-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(4-methylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3OS/c1-13-5-7-16(8-6-13)21-12-18(24)23-19-22-11-17(25-19)10-14-3-2-4-15(20)9-14/h2-9,11,21H,10,12H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILACNHXFQIKXEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCC(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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